1,3,4,8,9-Pentabromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617708-09-5 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,6,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-7-9(10(4)16)8-5(14)3-6(15)11(17)12(8)18-7/h1-3H |
InChI Key |
WSVANXRXWQERNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Formation Mechanisms and Anthropogenic/natural Sources of 1,3,4,8,9 Pentabromo Dibenzofuran
Bromophenoxy Radicals as Key Intermediate Species
Bromophenoxy radicals (BPRs) are considered key intermediate species in the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govresearchgate.net These radicals can be formed from the reactions of bromophenols with hydroxyl (OH) and hydrogen (H) radicals. nih.gov Theoretical studies using density functional theory (DFT) have shown that the reactivity of the O-H bonds in bromophenols and the potential for BPR formation are strongly influenced by the pattern of bromine substitution on the phenol (B47542) ring. nih.gov Similar to their chlorinated counterparts, chlorophenoxy radicals (CPRs), which are key intermediates in PCDD/F formation, the position of the halogen substituent plays a decisive role in the reaction kinetics. acs.org
Characterization of Formation Product Congener Profiles in Diverse Scenarios
General Synthetic Routes to Dibenzofuran Core Structures
The dibenzofuran framework is a heterocyclic structure consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. Synthetic approaches to this core can be broadly categorized into two main strategies: those that form a key carbon-carbon (C-C) bond and those that form a key carbon-oxygen (C-O) bond in the final cyclization step. acs.orgresearchgate.net
This approach typically starts with a diaryl ether precursor and forges a C-C bond between the two aryl rings to close the furan ring.
Palladium-Catalyzed C-H Activation/Arylation : A prominent modern method involves the intramolecular direct arylation of diaryl ethers. researchgate.netucc.ie This process utilizes a palladium catalyst to activate a C-H bond on one aromatic ring and couple it with the other ring. researchgate.net The use of pivalic acid as the reaction solvent has been shown to improve reproducibility, yield, and substrate scope compared to acetic acid. organic-chemistry.org Different palladium catalysts, including those with specialized ligands like di-tert-butylphosphinobiaryl, have been developed to facilitate this transformation under mild conditions. ucc.ieresearchgate.net
Pschorr Reaction : A classic method for creating biaryl tricyclic rings involves the Pschorr Reaction. biointerfaceresearch.com This intramolecular cyclization uses an aryl radical, typically generated in situ from an aryl diazonium salt using copper catalysis, to form the C-C bond. organic-chemistry.orgbiointerfaceresearch.com Palladium catalysis can also be employed to cyclize ortho-diazonium salts of diaryl ethers to yield dibenzofurans. organic-chemistry.org
Domino and Cascade Reactions : More complex strategies involve multi-step sequences in a single pot. For example, a palladium-catalyzed domino reaction can create a 3-methylene-2,3-dihydrobenzofuran (B12527950) intermediate, which then undergoes an iron-catalyzed cycloisomerization and aromatization to yield polycyclic dibenzofuran derivatives. acs.org
| C-C Formation Method | Catalyst/Reagent | Precursor | Key Features |
| Direct C-H Arylation | Palladium(II) Acetate, Pivalic Acid | Diaryl Ether | High reproducibility and broad substrate scope under aerobic conditions. researchgate.netorganic-chemistry.org |
| Pschorr Reaction | Copper or Palladium Salts | Diaryl Ether Diazonium Salt | Classic method for biaryl ring formation. organic-chemistry.orgbiointerfaceresearch.com |
| Domino Cyclization | Pd(0) / Fe(III) | Propargyl ether of 2-halo phenol (B47542) | Atom-efficient, two-step sequence for diverse, substituted dibenzofurans. acs.org |
This alternative strategy begins with a 2-arylphenol (or a derivative) and forms the C-O ether linkage to complete the furan ring. researchgate.net
Ullmann-type Condensation : This approach involves the intramolecular O-arylation of 2-arylphenols. It is a well-established route for forming the dibenzofuran skeleton. researchgate.net For instance, o-iodophenols can react with silylaryl triflates to give O-arylated products, which are then cyclized using a palladium catalyst. organic-chemistry.org
Copper-Catalyzed Cyclization : Copper catalysts are effective in promoting the intramolecular C-O bond formation. acs.org An efficient method transforms dibenzoxaborins into dibenzofurans via a copper-catalyzed deborylative ring contraction under mild, aerobic conditions. acs.org
Photochemical Cyclization : Photoinduced electron transfer (eT) reactions offer a metal-free alternative for synthesizing substituted dibenzofurans. acs.org This strategy can involve the photoinduced cyclization of brominated o-arylphenols to generate the C–O bond via a radical pathway. acs.org
| C-O Formation Method | Catalyst/Reagent | Precursor | Key Features |
| Pd-Catalyzed Cyclization | Palladium on Carbon (Pd/C) | o-Iododiaryl Ether | Ligand-free conditions with a reusable catalyst. organic-chemistry.org |
| Cu-Catalyzed Ring Contraction | Copper(II) Acetate, Silver(I) Carbonate | Dibenzoxaborin | Mild conditions, broad substrate scope, and high functional group tolerance. acs.org |
| Photoinduced Cyclization | UV light | o-Arylphenol | Metal-free and photocatalyst-free procedure. acs.org |
Bromination Strategies for Dibenzofuran Derivatization
Once the dibenzofuran core is obtained, bromine atoms can be introduced. The direct bromination of unsubstituted dibenzofuran typically occurs via electrophilic aromatic substitution. ontosight.ai This method, however, often results in a mixture of different isomers, as the bromine atoms add to the most electronically activated positions of the aromatic rings. The positions 2, 8, 3, and 7 are generally the most reactive sites for electrophilic substitution. Achieving a specific substitution pattern, such as that in 1,3,4,8,9-Pentabromo-dibenzofuran, through direct bromination of the parent heterocycle is challenging and generally not feasible for producing a pure isomer. Therefore, targeted synthesis of specific congeners usually involves building the dibenzofuran core from already brominated precursors. nih.gov
Environmental Fate and Biogeochemical Cycling of 1,3,4,8,9 Pentabromo Dibenzofuran
Environmental Persistence and Degradation Pathways
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For PBDFs, their high lipophilicity, indicated by high octanol-water partition coefficients (log Kow), suggests a tendency to adsorb to soil and sediment, reducing their availability for degradation and increasing their persistence. uea.ac.uk While specific data for 1,3,4,8,9-pentabromo-dibenzofuran is scarce, the general characteristics of PBDFs point towards high environmental stability. uea.ac.uk Degradation in the environment is primarily thought to occur through abiotic and biotic pathways.
Abiotic degradation involves the breakdown of a chemical by non-biological processes such as light (photolysis), heat (thermolysis), and chemical reactions.
Photolysis is considered a significant degradation pathway for PBDFs in environments exposed to sunlight, such as the atmosphere, surface waters, and on the surface of soils. uea.ac.uk The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-bromine (C-Br) bonds, a process known as reductive debromination. This process typically results in the formation of lower-brominated dibenzofurans. uea.ac.uk
Table 1: General Findings on Photodegradation of Related Brominated Compounds
| Compound Class | Matrix | Observation | Citation |
|---|---|---|---|
| PBDEs | Aqueous Environments | Photolytic debromination is likely in upper water layers exposed to sunlight. | uea.ac.uk |
| PBDEs | Various Solutions | UV light induces debromination and conversion to PBDFs. | iwaponline.com |
| TeBDDs | Soil | Estimated photodegradation half-life of 3-6 months in daylight. | iaeg.com |
Thermolytic degradation occurs at high temperatures. PBDFs are known to form during thermal processes like waste incineration and the recycling of electronic waste, particularly from the thermal decomposition of BFRs like polybrominated diphenyl ethers (PBDEs). uea.ac.ukresearchgate.net Experimental studies have shown that maximum formation of PBDFs from BFRs occurs at temperatures between 250 and 400 °C. uea.ac.uk
Conversely, very high temperatures can also lead to the degradation of PBDFs. Pyrolysis experiments on commercial BFR formulations have demonstrated both the formation and decomposition of PBDFs. For example, the pyrolysis of a pentabromodiphenyl ether commercial mixture at 630°C resulted in its near-complete decomposition, yielding about a 10% total of various PBDD/PBDF congeners. regulations.gov Similarly, the pyrolysis of decabromodiphenyl ether at 630°C led to its 90% decomposition and the formation of tetra- to octa-brominated PBDFs/PBDDs. regulations.gov These findings indicate that while this compound can be a product of thermal reactions, it is also subject to degradation under sufficiently high-temperature conditions, such as those in controlled incineration.
Information regarding the chemical reduction of this compound through abiotic pathways in the environment is not available in the reviewed literature. While reductive debromination is a key mechanism in photolysis and anaerobic biodegradation, specific abiotic chemical reduction processes have not been well-documented for this class of compounds.
Biodegradation involves the breakdown of organic compounds by microorganisms. This process is crucial for the ultimate removal of persistent pollutants from the environment.
The biodegradation of PBDFs has not been studied as extensively as their chlorinated counterparts. uea.ac.uk Generally, higher halogenated compounds exhibit greater resistance to microbial degradation. researchgate.net
Aerobic degradation , which occurs in the presence of oxygen, has been documented for the parent compound, dibenzofuran (B1670420), and some of its lower chlorinated derivatives. nih.gov For more complex brominated compounds like pentabromobiphenyl ether (BDE-99), aerobic degradation by specific bacterial strains has been shown to proceed via gradual debromination followed by the cleavage of the aromatic ring structure. iwaponline.com However, for highly brominated compounds, the process is generally slow.
Anaerobic degradation , occurring in oxygen-depleted environments like deep sediments, is a key pathway for the breakdown of many halogenated pollutants. For PBDEs, reductive debromination is the dominant initial step in anaerobic degradation. researchgate.net Studies on polychlorinated biphenyls (PCBs) have shown that anaerobic processes can dechlorinate highly chlorinated congeners to forms that are more susceptible to aerobic degradation. nih.gov It is plausible that a similar sequential anaerobic-aerobic degradation could occur for PBDFs.
Table 2: Summary of Biodegradation Information for Related Compounds
| Compound/Class | Condition | Degradation Pathway/Observation | Citation |
|---|---|---|---|
| PBDEs | Aerobic | Ring cleavage, debromination, hydroxylation. | researchgate.net |
| PBDEs | Anaerobic | Reductive debromination is the initial dominant pathway. | researchgate.net |
| BDE-99 (Penta-BDE) | Aerobic | Stepwise debromination to diphenyl ether, followed by ring opening. | iwaponline.com |
Biodegradation and Biotransformation
Metabolic Biotransformation in Organisms (Non-human)
The metabolic biotransformation of this compound in non-human organisms has not been extensively studied for this specific isomer. However, research on other polybrominated dibenzofurans (PBDFs) provides insights into the likely metabolic pathways. PBDFs, like their chlorinated analogs, are subject to biotransformation processes aimed at increasing their polarity to facilitate excretion. nih.govnih.govopenaccessjournals.commdpi.com
A key metabolic pathway for halogenated aromatic hydrocarbons is hydroxylation, a phase I biotransformation reaction catalyzed by cytochrome P450 enzymes. nih.govopenaccessjournals.com This process introduces a hydroxyl (-OH) group onto the aromatic ring, creating a more water-soluble metabolite. Studies on other PBDF isomers, such as 1,2,3,7,8-pentabromodibenzofuran (B18238) (1,2,3,7,8-PeBDF), have demonstrated the formation of monohydroxylated products in the liver of exposed mice. nih.gov The persistence of these compounds is influenced by the position of the bromine atoms. The presence of halogens at the 2, 3, 7, and 8 positions of the dibenzofuran structure is a major determinant of biological persistence. nih.gov
While specific data for this compound is lacking, it is plausible that it also undergoes hydroxylation. The resulting hydroxylated pentabromo-dibenzofuran (OH-PeBDF) would be a primary metabolite. The rate and extent of this biotransformation would influence the compound's bioaccumulation potential and toxicity.
In a study on C57BL/6J mice exposed to 1,2,3,7,8-PeBDF, the elimination from the liver followed first-order kinetics with a half-life of 13 days. nih.gov This relatively slow elimination suggests that while metabolism occurs, the compound is persistent in biological tissues. nih.gov It is important to note that the elimination half-life can vary significantly between different isomers and species.
| Compound | Organism | Observed Metabolic Pathway | Key Findings | Reference |
| 1,2,3,7,8-Pentabromo-dibenzofuran | Mouse (C57BL/6J) | Hepatic hydroxylation | Formation of monohydroxylated metabolites. Elimination half-life from the liver was 13 days. | nih.gov |
| Polybrominated Dibenzofurans (general) | Various | Hydroxylation | Introduction of -OH group to increase polarity. | nih.govnih.govopenaccessjournals.com |
Transport and Distribution Between Environmental Media
The transport and distribution of this compound between different environmental compartments are governed by its physicochemical properties, which are characteristic of polyhalogenated aromatic hydrocarbons. These compounds are generally characterized by low water solubility, low vapor pressure, and high lipophilicity (a strong affinity for fats and oils).
Long-Range Transport Potential
Persistent organic pollutants (POPs), a category that includes PBDFs, have the potential for long-range environmental transport. who.int This means they can travel long distances from their sources, leading to their presence in remote ecosystems such as the Arctic. who.int The primary mechanism for long-range transport is through the atmosphere. who.int
Although specific modeling studies for this compound are not available, its properties suggest it would be subject to atmospheric transport. Compounds with similar characteristics can be released into the air, adsorb to airborne particulate matter, and be carried by wind currents over vast distances. who.int The persistence of these compounds in the atmosphere allows for their global distribution. who.int Modeling studies of other POPs are often used to predict the long-range transport potential of related compounds. researchgate.netepa.govpusan.ac.krmdpi.com
Inter-Compartmental Exchange Dynamics (Air, Water, Soil, Sediment)
The movement of this compound between air, water, soil, and sediment is a dynamic process. Due to its expected low volatility and high hydrophobicity, this compound will tend to partition from the air and water into solid matrices.
Air-Soil/Water Exchange: When released into the atmosphere, this compound is likely to be deposited onto soil and water surfaces through both wet (e.g., rain, snow) and dry deposition of airborne particles. Volatilization from soil and water back into the atmosphere can occur, but for highly brominated compounds, this process is generally slow.
Water-Sediment Exchange: In aquatic environments, the high hydrophobicity of this compound will cause it to adsorb strongly to suspended organic matter and sediment particles. Consequently, sediment is expected to be a major sink for this compound in aquatic systems. Over time, it can become buried in deeper sediment layers.
Soil-Water Exchange: In terrestrial environments, this compound is expected to be tightly bound to soil organic matter. researchgate.net This strong adsorption limits its mobility in soil and reduces the likelihood of it leaching into groundwater. Runoff from contaminated soils, however, can transport the compound, primarily attached to soil particles, into nearby water bodies.
Fate and Persistence of Transformation Products
The primary transformation products of this compound are expected to be hydroxylated metabolites (OH-PeBDFs), as discussed in the biotransformation section. The fate and persistence of these transformation products are of significant environmental concern.
The introduction of a hydroxyl group generally increases the water solubility and reactivity of a compound compared to its parent form. However, hydroxylated halogenated aromatic compounds can still be persistent and may have their own toxicological profiles.
Limited information is available on the ultimate fate of OH-PeBDFs in the environment. They can potentially undergo further degradation, although the pathways and rates of these subsequent reactions are not well characterized. It is possible that they could be subject to microbial degradation in soil and sediment, but this process is likely to be slow.
Advanced Analytical Methodologies for 1,3,4,8,9 Pentabromo Dibenzofuran
Sample Preparation and Extraction Techniques
The initial and most critical stage in the analysis of 1,3,4,8,9-Pentabromo-dibenzofuran is the effective extraction of the analyte from the sample matrix. The chosen method must be efficient and robust, ensuring quantitative recovery while minimizing the co-extraction of interfering substances. Analytical methods for PBDD/Fs are often adapted from established protocols for their chlorinated analogs, such as US EPA Method 1613. researchgate.netkeikaventures.com
The strategy for extraction is highly dependent on the specific characteristics of the sample matrix.
Air: Analysis of airborne PBDD/Fs involves collecting both particulate and gaseous phases. High-volume air samplers are typically used, equipped with a quartz-fiber filter (QFF) to trap particles and a downstream adsorbent like polyurethane foam (PUF) to capture the gas-phase compounds. epa.gov For analysis, the filter and the PUF are often combined and extracted together, commonly using a Soxhlet apparatus with a solvent such as toluene (B28343). epa.govmdpi.com
Water: Due to the hydrophobic nature of this compound, it is typically found in water at very low concentrations, often adsorbed to suspended particles. Analysis usually requires large volume sampling followed by solid-phase extraction (SPE) to concentrate the analytes. eurofins.com
Soil and Sediment: Extraction from solid matrices like soil and sediment often employs exhaustive techniques to overcome the strong analyte-matrix interactions. Accelerated solvent extraction (ASE) and Soxhlet extraction are commonly utilized. nih.govnih.gov For instance, dried marine sediments have been successfully extracted using a Soxhlet apparatus. env.go.jp Solvents such as a hexane/acetone mixture or toluene are frequently used. nih.gov The presence of high organic matter content in some soils can necessitate more rigorous extraction conditions. nih.govepa.gov
Biota: Biological samples, such as fish and mussel tissues, are characterized by high lipid content, which can significantly interfere with the analysis. fera.co.ukee-net.ne.jp Extraction is typically performed using a non-polar solvent or a mixture of polar and non-polar solvents. nih.gov A significant portion of the subsequent cleanup process is dedicated to removing these lipids, for which techniques like freezing-lipid filtration have been developed. researchgate.net
Industrial Products: The analysis of this compound in industrial products, such as plastics from electronic waste (e-waste), is crucial for understanding contamination sources. ipcp.ch These products may contain high concentrations of brominated flame retardants, which are precursors to PBDD/F formation during thermal stress. nih.gov Extraction methods must be capable of handling the polymer matrix, often involving dissolution or swelling of the plastic followed by solvent extraction.
The following table summarizes common extraction techniques for various matrices.
Table 1: Summary of Extraction Techniques for PBDD/Fs in Different Matrices
| Matrix | Common Extraction Technique(s) | Typical Solvents | Reference(s) |
|---|---|---|---|
| Air | Soxhlet Extraction (of QFF and PUF) | Toluene, Hexane/Diethyl ether | epa.govmdpi.comnih.gov |
| Soil/Sediment | Accelerated Solvent Extraction (ASE), Soxhlet Extraction | Hexane/Acetone, Toluene | nih.govenv.go.jp |
| Biota (Fish, Mussels) | Accelerated Solvent Extraction (ASE), Soxhlet Extraction | Dichloromethane/Hexane | nih.govfera.co.uk |
| Industrial Products (e.g., Dust) | Ultrasonic Extraction | Hexane/Dichloromethane | nih.gov |
Cleanup Procedures and Interference Control (e.g., Separation from Polybrominated Diphenyl Ethers)
Following extraction, a thorough cleanup of the sample extract is essential to remove co-extracted matrix components and interfering compounds. The cleanup process for PBDD/Fs is often complex and multi-staged, utilizing various chromatographic materials. epa.gov A primary challenge is the separation of PBDD/Fs from the structurally similar and often much more abundant PBDEs, which can interfere with accurate quantification. env.go.jpresearchgate.net
Common cleanup steps include:
Multi-layer Silica (B1680970) Gel Columns: These columns, often containing layers of acidic, basic, and neutral silica gel, are used for the initial removal of bulk interferences like lipids. nih.govnih.gov
Alumina (B75360) and Florisil Chromatography: Alumina and Florisil columns are frequently used for further fractionation. mdpi.comnih.gov Florisil columns, in particular, have been shown to effectively separate PBDEs from PBDD/Fs. env.go.jp However, for some complex matrices, a single Florisil column may not be sufficient to prevent matrix interference, necessitating the use of additional cleanup steps. researchgate.net
Activated Carbon Chromatography: Carbon-based materials are highly effective for separating planar compounds like PBDD/Fs from non-planar compounds such as many PBDE and polychlorinated biphenyl (B1667301) (PCB) congeners. env.go.jpresearchgate.net The planar PBDD/Fs are strongly adsorbed onto the carbon, while non-planar interferences can be washed off. The PBDD/Fs are then eluted by back-flushing the column with a strong solvent like toluene.
A typical cleanup workflow might involve an initial pass through a multi-layer silica column, followed by fractionation on an alumina or Florisil column, and a final polishing step using an activated carbon column to isolate the planar PBDD/F fraction. nih.gov
Chromatographic Separation Techniques
The final analytical step involves the separation of individual PBDD/F congeners, including this compound, from the purified extract. Gas chromatography is the method of choice for this purpose.
High-Resolution Gas Chromatography (HRGC), almost always coupled with High-Resolution Mass Spectrometry (HRMS), is the gold standard for the quantitative analysis of PBDD/Fs. env.go.jpthermofisher.com The technique provides the high resolving power necessary to separate the numerous PBDD/F congeners from each other and from residual interferences.
Capillary columns with low-polarity stationary phases, such as those containing 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS), are most commonly used for PBDD/F analysis. researchgate.netthermofisher.com These columns provide good separation for a wide range of congeners. The HRGC system is operated with a specific temperature program to elute the compounds based on their volatility and interaction with the stationary phase. The use of isotope dilution, where isotopically labeled internal standards are added at the beginning of the analytical process, allows for highly accurate and precise quantification, correcting for losses during sample preparation and cleanup. thermofisher.com
For exceptionally complex samples where co-elution remains a problem even with HRGC, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities. chemistry-matters.com In GC×GC, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. chemistry-matters.com This approach provides a significant increase in peak capacity and resolution. azom.com
While primarily evaluated for complex mixtures of PBDEs and PCBs, GC×GC is a powerful tool for separating halogenated contaminants without extensive, multi-step cleanup procedures. nih.govazom.comnih.gov By spreading the analytes over a two-dimensional plane, it can resolve compounds that would otherwise overlap in a single chromatographic dimension, making it a valuable technique for the analysis of trace levels of this compound in challenging matrices.
While HRGC is the primary tool for final separation and quantification, High-Performance Liquid Chromatography (HPLC) plays a significant role in the sample cleanup and fractionation stages. HPLC systems utilizing specific stationary phases can effectively separate compounds based on their planarity.
Porous graphitic carbon (PGC) columns, for example, have a strong affinity for planar molecules. scispace.com This property is exploited to isolate the planar PBDD/F fraction from non-planar interferences like many PBDEs and PCBs during sample cleanup. scispace.com This HPLC-based fractionation is a powerful alternative or supplement to traditional open-column carbon chromatography, offering improved repeatability and the potential for automation.
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Polybrominated dibenzofurans (PBDD/Fs) |
| Polybrominated diphenyl ethers (PBDEs) |
| Polychlorinated biphenyls (PCBs) |
| Toluene |
| Hexane |
| Acetone |
| Diethyl ether |
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry stands as a cornerstone for the detection and quantification of this compound, offering unparalleled sensitivity and selectivity. Various mass spectrometric techniques are employed to address the challenges associated with analyzing this compound, particularly its presence at trace levels in complex environmental and biological matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for the analysis of this compound. Its ability to measure the mass-to-charge ratio (m/z) of ions with high accuracy allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification. nih.govresearchgate.netpnnl.gov This is particularly crucial in distinguishing the target compound from co-eluting isobaric interferences, which have the same nominal mass but different elemental formulas.
The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, enables the separation of the isotopic pattern of this compound from background noise and matrix interferences. nih.gov This capability is essential for achieving low detection limits and accurate quantification, especially in complex samples. nih.gov Full-scan HRMS data acquisition allows for both targeted analysis of known compounds and retrospective analysis for previously unidentified substances without the need for re-analysis. nih.gov
Key Advantages of HRMS for this compound Analysis:
| Feature | Benefit |
| High Mass Accuracy | Provides high confidence in the elemental composition and identity of the compound. |
| High Resolving Power | Separates the analyte signal from isobaric interferences and chemical noise. |
| Full-Scan Capability | Enables both targeted and non-targeted screening, as well as retrospective data analysis. |
| Enhanced Sensitivity | Achieves low limits of detection required for trace-level analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of this compound. sciresjournals.commdpi.comnrfhh.comscirp.org The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer detects and identifies the eluted compounds based on their mass spectra. sciresjournals.com
For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. thermofisher.comwur.nlresearchgate.netresearchgate.net In GC-MS/MS, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix effects, leading to improved signal-to-noise ratios and lower detection limits. researchgate.net
Typical GC-MS/MS Parameters for PBDF Analysis:
| Parameter | Typical Setting |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) |
| Precursor Ion (m/z) | Molecular ion or a characteristic fragment of this compound |
| Product Ion (m/z) | A stable and abundant fragment ion resulting from the dissociation of the precursor ion |
| Collision Energy | Optimized to maximize the production of the selected product ion |
Isotope Dilution Methods and Use of Labeled Standards
Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of this compound. This method involves spiking the sample with a known amount of an isotopically labeled internal standard, typically a ¹³C-labeled analogue of the target compound, prior to sample preparation and analysis. nih.gov
The labeled standard behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses of the analyte during sample processing can be accurately corrected for. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise quantitative results. The availability of ¹³C-labeled standards for pentabromodibenzofurans is crucial for the successful application of this technique. lgcstandards.com
Method Validation, Quality Assurance, and Quality Control (QA/QC)
Ensuring the reliability and accuracy of data generated for this compound analysis requires rigorous method validation and the implementation of a comprehensive quality assurance and quality control (QA/QC) program. traceelements.comnih.govnih.gov
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.comdemarcheiso17025.combiopharminternational.compcdn.coamazonaws.com Key validation parameters that must be assessed include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. wjarr.com
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
QA/QC procedures are implemented to monitor the performance of the analytical method on an ongoing basis. traceelements.comnih.gov This includes the regular analysis of:
Method Blanks: To check for contamination during the analytical process.
Spiked Samples: To assess the accuracy and recovery of the method in the specific sample matrix.
Certified Reference Materials (CRMs): To verify the accuracy of the entire analytical procedure.
Control Charts: To monitor the performance of the method over time and identify any trends or deviations. traceelements.com
Analytical Challenges Specific to PBDFs
The analysis of polybrominated dibenzofurans (PBDFs), including this compound, presents several analytical challenges that require careful consideration.
Thermal Degradation: PBDFs can be susceptible to thermal degradation in the high-temperature environment of the GC injector and column. nih.govnih.govmdpi.com This can lead to the formation of lower brominated congeners or other degradation products, resulting in an underestimation of the target analyte concentration. cetjournal.it Careful optimization of GC conditions, such as using lower injection temperatures and shorter analysis times, is necessary to minimize thermal degradation.
Isomeric Interconversion: Although less common than for some other classes of brominated compounds, the potential for isomeric interconversion under certain analytical conditions cannot be entirely ruled out. This would complicate the accurate quantification of individual isomers.
Low Environmental Concentrations: PBDFs are typically found at very low concentrations in environmental samples, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. This necessitates the use of highly sensitive analytical techniques, such as HRMS and ECNI-MS, as well as efficient sample extraction and cleanup procedures to concentrate the analyte and remove interfering matrix components.
Availability of Standards: The availability of certified analytical standards for all PBDF congeners, including this compound, can be a limiting factor. marketresearch.com High-purity standards are essential for accurate instrument calibration and for use as internal and surrogate standards in isotope dilution methods. The limited commercial availability of some congeners can hinder comprehensive analysis and method validation.
Structure Activity Relationships Sars and Congener Specific Research for Polybrominated Dibenzofurans
Influence of Bromination Pattern on Environmental Fate and Biotransformation Pathways
The persistence and metabolic fate of PBDFs in the environment are largely dictated by their bromination pattern. A key structural feature governing these characteristics is the substitution at the 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) molecule.
Congeners with bromine atoms at all four of these lateral positions (2,3,7,8-substituted) are notably resistant to metabolic degradation, leading to their persistence in biological tissues and the wider environment. epa.govwell-labs.com This resistance is due to the fact that these positions are less accessible to metabolic enzymes. epa.gov Conversely, PBDFs that lack full substitution at these key positions, known as non-2,3,7,8-substituted congeners, are generally metabolized and eliminated more rapidly. epa.govwell-labs.com
For instance, research on 2,3,8-tribromodibenzofuran (B1345176) (a non-2,3,7,8-substituted congener) demonstrated that it was poorly retained in the liver and was quickly eliminated from the body. nih.govresearchgate.netnih.gov The primary route of biotransformation for PBDFs involves enzymatic hydroxylation, leading to the formation of monohydroxylated products. nih.govresearchgate.netnih.gov This metabolic pathway is significantly more effective for non-2,3,7,8-substituted congeners, facilitating their excretion. nih.govresearchgate.net
Given that 1,3,4,8,9-Pentabromo-dibenzofuran lacks the 2,3,7,8-substitution pattern, it is expected to follow the environmental fate and biotransformation pathways typical of non-2,3,7,8-substituted congeners. This suggests a lower persistence and a greater susceptibility to metabolic breakdown compared to its 2,3,7,8-substituted counterparts. Another degradation pathway for PBDFs is photolysis, which has been observed to happen more rapidly for these compounds than for their chlorinated analogs. inchem.org
Table 1: Influence of Bromination Pattern on PBDF Metabolism
| Congener Type | Key Structural Feature | Metabolic Fate | Primary Biotransformation Pathway | Relative Persistence |
|---|---|---|---|---|
| 2,3,7,8-Substituted | Bromine atoms at positions 2, 3, 7, and 8 | Resistant to metabolism, retained in tissues epa.govwell-labs.com | Slow hydroxylation nih.govresearchgate.netnih.gov | High |
| Non-2,3,7,8-Substituted (e.g., 1,3,4,8,9-PeBDF) | Lacks bromine atoms at one or more of the 2, 3, 7, 8 positions | More readily metabolized and eliminated nih.govresearchgate.netnih.gov | Significant hydroxylation nih.govresearchgate.netnih.gov | Low |
Relationship between Molecular Structure and Bioaccumulation Potential
The potential for a PBDF congener to bioaccumulate is inversely related to its rate of biotransformation and elimination. epa.gov Consequently, the structural features that govern metabolic fate also determine bioaccumulation.
The 2,3,7,8-substituted congeners, being resistant to metabolism, are selectively retained in tissues, particularly the liver and adipose tissue, leading to significant bioaccumulation in organisms and biomagnification through the food web. epa.govnih.gov However, even within this group, studies have shown that hepatic uptake can decrease as the number of bromine atoms increases. nih.govresearchgate.net
In stark contrast, non-2,3,7,8-substituted PBDFs exhibit much lower bioaccumulation potential due to their rapid metabolism and excretion. nih.govresearchgate.netnih.gov Studies have confirmed that these congeners are poorly retained in tissues. nih.govresearchgate.netnih.gov Therefore, this compound, as a non-2,3,7,8-substituted congener, is predicted to have a low potential for bioaccumulation. This distinction is a critical factor in risk assessment, as persistence and bioaccumulation potential are key criteria for a compound's inclusion in regulatory frameworks like the Toxic Equivalency Factor (TEF) scheme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for PBDFs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govnih.gov These in silico models are valuable tools for screening large numbers of chemicals, filling data gaps, and prioritizing substances for further experimental testing, thereby reducing reliance on animal studies. scispace.comcentro3r.it
For PBDFs, QSAR models can be developed to predict various endpoints, including AhR binding affinity, toxic potency, and persistence. The process involves several key steps:
Data Collection: A dataset of PBDF congeners with known experimental values for the endpoint of interest (e.g., toxic potency) is compiled.
Descriptor Calculation: Numerical descriptors representing the physicochemical properties and structural features of each molecule are calculated. For PBDFs, important descriptors would include the number and position of bromine atoms, molecular size, shape, and electronic properties.
Model Development: Statistical or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the observed activity. scispace.com
Validation: The model's predictive performance is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability for regulatory purposes, in line with principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). scispace.comcentro3r.it
While specific QSAR models for this compound are not prominently featured in the literature, the principles of QSAR would be applied to predict its behavior. Based on its structural descriptors (five bromine atoms, lack of 2,3,7,8-substitution), a well-constructed QSAR model would be expected to predict low AhR binding affinity, low toxicological potency, and lower persistence compared to 2,3,7,8-substituted PBDFs.
An in-depth examination of the regulatory and policy frameworks surrounding polybrominated dibenzofurans (PBDFs), with a focus on the specific congener this compound, reveals a complex landscape of international agreements, national restrictions, and evolving risk assessment methodologies. This article delineates the key regulatory controls and scientific approaches applied to this class of persistent organic pollutants.
Research Gaps and Future Directions in 1,3,4,8,9 Pentabromo Dibenzofuran Studies
While research has been conducted on polybrominated dibenzofurans (PBDFs) as a class of persistent organic pollutants, significant knowledge gaps remain, particularly for specific congeners such as 1,3,4,8,9-Pentabromo-dibenzofuran. Addressing these gaps is crucial for a comprehensive understanding of its environmental and health risks.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying 1,3,4,8,9-Pentabromo-dibenzofuran in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method, with calibration curves spanning concentrations relevant to environmental levels (e.g., 1–50 ppm). Retention time alignment and fragmentation patterns should be cross-referenced with standards from authoritative libraries like NIST (R² > 0.98 for reliable identification) . For structural confirmation, combine high-resolution mass spectrometry (HRMS) with computational analysis of InChI keys (e.g.,
1S/C12H3Br5Ofor brominated analogues) to resolve isomer-specific signals .
Q. What thermodynamic properties of dibenzofuran derivatives are critical for predicting the environmental persistence of this compound?
- Methodological Answer : Key parameters include sublimation enthalpy (84.5 ± 1.0 kJ mol⁻¹) and standard molar formation enthalpy (55.0 ± 3.9 kJ mol⁻¹), derived experimentally via combustion calorimetry and validated using G3(MP2)//B3LYP computational methods. These values inform stability predictions under varying temperatures and pressures . For brominated analogues, adjust calculations by accounting for increased molecular weight (562.67 g/mol) and bromine’s electronegativity effects .
Q. How should experimental designs be optimized for studying abiotic degradation of brominated dibenzofurans in environmental matrices?
- Methodological Answer : Use a one-factor-at-a-time (OFAT) approach to isolate variables such as pH (4–9), temperature (20–70°C), and substrate concentration (1–50 ppm). Conduct trials in triplicate using 250 mL Erlenmeyer flasks with inert gas purging to minimize oxidative interference. Control experiments without microbial inoculation are essential to distinguish abiotic vs. biotic degradation .
Advanced Research Questions
Q. What microbial degradation pathways are applicable to this compound, and how can they inform bioremediation strategies?
- Methodological Answer : Pseudomonas spp. metabolize dibenzofuran via salicylic acid and gentisic acid pathways, with dioxygenases initiating ether bond cleavage. For brominated derivatives, prioritize strains expressing haloalkane dehalogenases. Mutagenesis studies (e.g., 2,2′,3-trihydroxybiphenyl isolation in Pseudomonas mutants) can identify rate-limiting enzymatic steps. Combine metagenomic profiling with HPLC-MS to track intermediate accumulation (e.g., monohydroxylated dibenzofurans) .
Q. How do contradictory kinetic data on thermal decomposition of brominated dibenzofurans arise, and what methods resolve these discrepancies?
- Methodological Answer : Discrepancies stem from concentration effects (e.g., 2 ppm vs. 1000 ppm) and reactor configurations (stirred vs. flow-through). Use a perfectly stirred reactor at 500–950°C under controlled O₂ levels to isolate pyrolysis/oxidation pathways. Validate kinetic models (e.g., elementary step mechanisms) with time-resolved GC-MS to quantify intermediates like brominated phenols. Adjust activation energies using Br substituent positional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
